molecular formula C11H15ClFNO2 B1433677 Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride CAS No. 1795534-67-6

Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride

Cat. No.: B1433677
CAS No.: 1795534-67-6
M. Wt: 247.69 g/mol
InChI Key: UOXRVGVCLMANFH-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a fluorophenyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with methylamine to form an intermediate, which is then subjected to further reactions to introduce the amino and methyl ester groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to accelerate the reactions. Purification processes such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-)

Properties

IUPAC Name

methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-11(7-13,10(14)15-2)8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRVGVCLMANFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)F)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 4
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 6
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoate hydrochloride

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